molecular formula C9H9N3O3 B13704573 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid

5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid

Cat. No.: B13704573
M. Wt: 207.19 g/mol
InChI Key: QBNXDOSYWWEYHV-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features both imidazole and oxazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of oxalyl chloride and triethylamine in toluene, followed by the addition of potassium hydroxide in ethanol. The reaction mixture is then cooled, and the resulting product is filtered and dried .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole and oxazole derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, enhancing its overall biological effects .

Comparison with Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Thiazole: Similar to oxazole but contains sulfur instead of oxygen.

Uniqueness: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is unique due to its combined imidazole and oxazole rings, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

5-methyl-2-(3-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14)

InChI Key

QBNXDOSYWWEYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CN=CN2C)C(=O)O

Origin of Product

United States

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